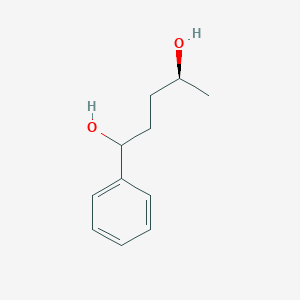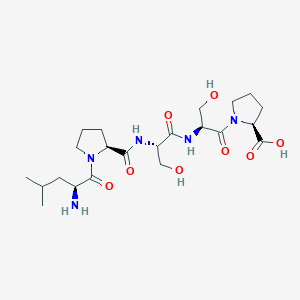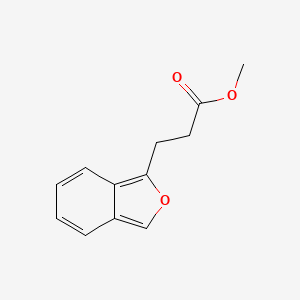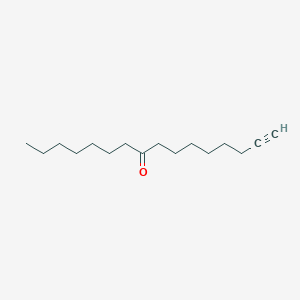
(4S)-1-Phenylpentane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-Phenylpentane-1,4-diol is an organic compound characterized by a phenyl group attached to a pentane chain with hydroxyl groups at the first and fourth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Phenylpentane-1,4-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-phenylpentane-1,4-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in anhydrous conditions to prevent the decomposition of the reducing agents.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of the corresponding diketone to the diol.
化学反应分析
Types of Reactions
(4S)-1-Phenylpentane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-Phenylpentane-1,4-dione or 1-Phenylpentane-1,4-dicarboxylic acid.
Reduction: 1-Phenylpentane.
Substitution: 1-Phenylpentane-1,4-dichloride.
科学研究应用
(4S)-1-Phenylpentane-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (4S)-1-Phenylpentane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group may also interact with hydrophobic pockets within proteins, affecting their function.
相似化合物的比较
Similar Compounds
1-Phenylpentane-1,4-dione: A precursor in the synthesis of (4S)-1-Phenylpentane-1,4-diol.
1-Phenylpentane-1,4-dicarboxylic acid: An oxidation product of this compound.
1-Phenylpentane: A fully reduced form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The (4S) configuration may result in different interactions with chiral environments in biological systems, making it a valuable compound for stereochemical studies.
属性
CAS 编号 |
820247-84-5 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
(4S)-1-phenylpentane-1,4-diol |
InChI |
InChI=1S/C11H16O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI 键 |
CLCWBIKVZDPOPD-FTNKSUMCSA-N |
手性 SMILES |
C[C@@H](CCC(C1=CC=CC=C1)O)O |
规范 SMILES |
CC(CCC(C1=CC=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)


![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)


